molecular formula C11H12BrFN2S B1521169 5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1181458-64-9

5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B1521169
M. Wt: 303.2 g/mol
InChI Key: ZXZIUULSPOULOG-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C11H11FN2S•HBr and a molecular weight of 303.19 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11FN2S.BrH/c1-7-10(15-11(13)14-7)6-8-4-2-3-5-9(8)12;/h2-5H,6H2,1H3,(H2,13,14);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.19 . It is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the sources I found.

Scientific Research Applications

Antitumor Properties

  • Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to the compound of interest, have shown highly selective and potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P 450 1A1 to active metabolites. Amino acid conjugation to the primary amine function of 2-(4-aminophenyl)benzothiazoles has been utilized to overcome limitations posed by drug lipophilicity, showing significant growth retardation in breast and ovarian xenograft tumors with manageable toxic side effects (Bradshaw et al., 2002).

Antimicrobial Activity

  • The synthesis and characterization of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum have been reported, indicating potential applications in treating bacterial infections (Uwabagira et al., 2018).

Fluorescent and Colorimetric pH Probe

  • A highly water-soluble fluorescent and colorimetric pH probe based on the benzothiazole moiety, offering potential applications for intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (Diana et al., 2020).

Neuroprotective Activities

  • Compounds related to the family of benzothiazoles have been evaluated for their neuroprotective activities in neuronal cell culture, indicating potential therapeutic applications for nervous system-related disorders (Rzeski et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S.BrH/c1-7-10(15-11(13)14-7)6-8-4-2-3-5-9(8)12;/h2-5H,6H2,1H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZIUULSPOULOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=CC=C2F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

CAS RN

1181458-64-9
Record name 2-Thiazolamine, 5-[(2-fluorophenyl)methyl]-4-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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